Cas no 1261997-64-1 (2-(4-Chloro-3-cyanophenyl)benzoic acid)

2-(4-Chloro-3-cyanophenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%
- 2-(4-CHLORO-3-CYANOPHENYL)BENZOIC ACID
- MFCD18312653
- 1261997-64-1
- 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
- DTXSID90683321
- 2-(4-Chloro-3-cyanophenyl)benzoic acid
-
- MDL: MFCD18312653
- インチ: InChI=1S/C14H8ClNO2/c15-13-6-5-9(7-10(13)8-16)11-3-1-2-4-12(11)14(17)18/h1-7H,(H,17,18)
- InChIKey: UZYVRALTPBKUME-UHFFFAOYSA-N
計算された属性
- 精确分子量: 257.0243562Da
- 同位素质量: 257.0243562Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1Ų
- XLogP3: 3.2
2-(4-Chloro-3-cyanophenyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB318451-5 g |
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%; . |
1261997-64-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB318451-5g |
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%; . |
1261997-64-1 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-(4-Chloro-3-cyanophenyl)benzoic acid 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-(4-Chloro-3-cyanophenyl)benzoic acidに関する追加情報
Comprehensive Overview of 2-(4-Chloro-3-cyanophenyl)benzoic acid (CAS No. 1261997-64-1)
2-(4-Chloro-3-cyanophenyl)benzoic acid (CAS No. 1261997-64-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by a benzoic acid moiety linked to a 4-chloro-3-cyanophenyl group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula, C14H8ClNO2, highlights the presence of functional groups that are pivotal for drug design and material science applications.
The growing interest in 2-(4-Chloro-3-cyanophenyl)benzoic acid is driven by its potential role in developing small-molecule inhibitors and enzyme modulators. Researchers are particularly intrigued by its ability to interact with biological targets, such as kinases and receptors, making it a candidate for cancer therapeutics and anti-inflammatory agents. Recent studies have explored its derivatives for their efficacy in neurodegenerative disease models, aligning with the global focus on precision medicine and targeted therapy.
From a synthetic chemistry perspective, the chloro and cyano substituents on the phenyl ring offer reactive sites for further functionalization. This adaptability makes CAS No. 1261997-64-1 a valuable building block in heterocyclic chemistry, enabling the creation of diverse libraries for high-throughput screening. The compound’s stability under various conditions also supports its use in green chemistry initiatives, addressing the demand for sustainable synthesis methods.
In the context of AI-driven drug discovery, 2-(4-Chloro-3-cyanophenyl)benzoic acid has been featured in computational studies predicting molecular docking affinities. Its structural features align with fragment-based drug design (FBDD) strategies, which are increasingly popular in virtual screening platforms. This synergy between experimental and in silico approaches underscores the compound’s relevance in modern pharmaceutical innovation.
Environmental and regulatory considerations further highlight the importance of CAS No. 1261997-64-1. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) to ensure safety. The compound’s low ecological risk profile makes it suitable for industrial-scale production, meeting the needs of contract research organizations (CROs) and API manufacturers.
Market trends indicate rising demand for 2-(4-Chloro-3-cyanophenyl)benzoic acid in emerging economies, where generic drug development is accelerating. Analysts attribute this to its cost-effectiveness and compatibility with continuous flow chemistry systems. Additionally, its applications in crop protection formulations have sparked interest in the agrochemical sector, particularly for pest-resistant solutions.
To address common queries from researchers: "What are the spectroscopic properties of 1261997-64-1?" or "How to optimize its purification?"—recent publications detail NMR and HPLC methods for characterization. For those exploring "scalable synthesis routes," peer-reviewed protocols emphasize catalytic hydrogenation and microwave-assisted techniques.
In summary, 2-(4-Chloro-3-cyanophenyl)benzoic acid exemplifies the intersection of chemical innovation and biomedical research. Its multifaceted applications, from drug discovery to material science, position it as a compound of enduring scientific and commercial value. Future studies may unlock its potential in personalized medicine and smart materials, reinforcing its role in advancing STEM disciplines.
1261997-64-1 (2-(4-Chloro-3-cyanophenyl)benzoic acid) Related Products
- 1804489-44-8(4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 1368130-14-6(3-(1-Benzothiophen-5-yl)propan-1-amine)
- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)
- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)
- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 888431-43-4(3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 1487953-63-8(3-(2,6-difluorophenyl)azetidin-3-ol)
- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)
